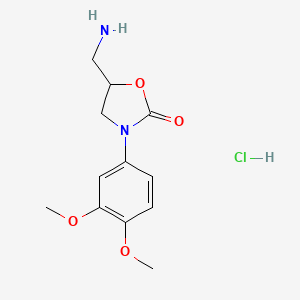
5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.84 g/mol. This compound has been extensively studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride is not fully understood. However, it is believed to work by inhibiting protein synthesis in bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial, fungal, and viral strains. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride in lab experiments include its broad-spectrum antimicrobial activity, potential anticancer activity, and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride. These include further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and optimization of its structure for improved efficacy and reduced toxicity. Additionally, studies on its potential use as an antifungal and antiviral agent are needed.
Synthesemethoden
The synthesis of 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with oxalic acid and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been used in various scientific research studies to investigate its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-16-10-4-3-8(5-11(10)17-2)14-7-9(6-13)18-12(14)15;/h3-5,9H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQYEHXSRDNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

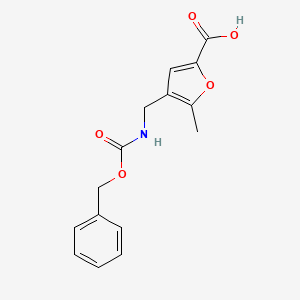
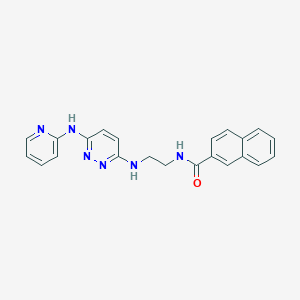
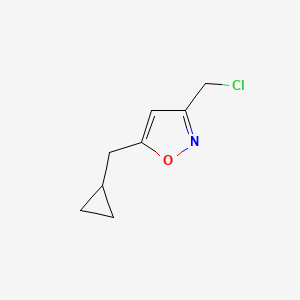


![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2786509.png)
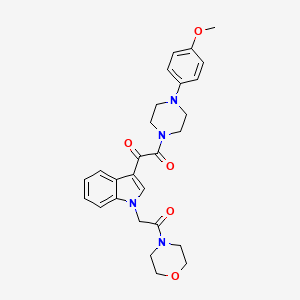

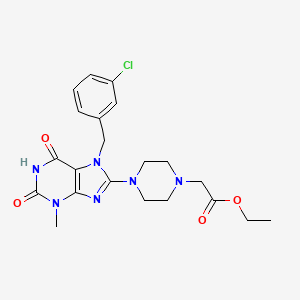
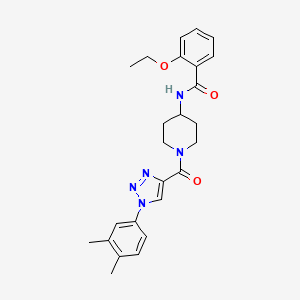
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)